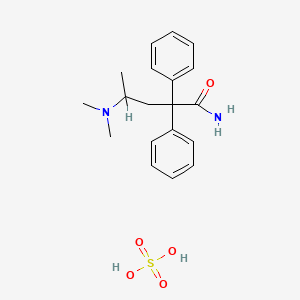

Aminopentamide sulfate

説明

Historical Context and Discovery

The development and initial investigations into aminopentamide (B1200344) laid the foundation for its later use in pharmacological research.

The synthesis of aminopentamide was first detailed in U.S. Patent 2,647,926, issued in 1953 and assigned to Bristol Laboratories. cambridge.org This patent outlined the foundational method for its preparation. The synthesis involves the reaction of 4-(dimethylamino)-2,2-diphenylpentanamide with sulfuric acid to produce aminopentamide sulfate (B86663).

Following its synthesis, the pharmacological properties of aminopentamide were first reported in 1954. cambridge.orgwikipedia.org Early research characterized it as a potent antispasmodic agent. ncats.io These initial studies established its mechanism of action as a cholinergic blocking agent for smooth muscle. ncats.io It was noted for its ability to reduce the tone and amplitude of colonic contractions. ncats.io

Significance in Cholinergic System Research

Aminopentamide sulfate has served as a valuable tool in the study of the cholinergic system, particularly in understanding gastrointestinal motility. Research has shown that it effectively reduces gastric motility, gastric secretion, and gastric acidity. ncats.iowikipedia.org Its mechanism involves blocking the action of acetylcholine (B1216132) at muscarinic receptors in smooth muscle.

Comparative studies have been particularly insightful. For instance, research has indicated that aminopentamide can suppress the amplitude and tone of colonic contractions more effectively and for a longer duration than atropine (B194438). ncats.iowikipedia.org This has made it a compound of interest for researchers investigating the nuances of cholinergic control in the gastrointestinal tract.

Recent structural biology research has further illuminated its function. In 2022, the crystal structure of aminopentamide hydrogen sulfate was solved using synchrotron X-ray powder diffraction. cambridge.org This analysis revealed a layered structure with strong hydrogen bonding, providing a molecular-level understanding of its interactions and pharmacological actions. cambridge.org

| Property | Description |

| Mechanism of Action | Nonselective muscarinic cholinergic antagonist |

| Primary Research Focus | Inhibition of smooth muscle contraction and gastric secretion |

| Key Research Finding | Longer-lasting suppression of colonic contractions compared to atropine ncats.iowikipedia.org |

| Structural Insight | Crystal structure elucidated, revealing molecular interactions cambridge.org |

Evolution of Research Perspectives

The focus of research on aminopentamide has evolved since its initial discovery. Initially investigated for its fundamental pharmacological effects, subsequent research has explored its comparative efficacy and molecular structure. While early studies established its anticholinergic properties, later research has refined the understanding of its relative potency and duration of action compared to other anticholinergics like atropine and papaverine. wikipedia.org The recent determination of its crystal structure marks a shift towards a more detailed, molecular-level investigation of its mechanism of action. cambridge.org

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-46-8 (Parent) | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057604 | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |

| Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopentamide sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPENTAMIDE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation

Synthetic Pathways of Aminopentamide (B1200344) Base

The foundational synthesis of aminopentamide was first detailed in a 1953 patent by Bristol Laboratories. wikipedia.orgosti.gov The core of the synthesis is the conversion of a nitrile group into a primary amide.

Reaction of α,α-Diphenyl-γ-Dimethylaminovaleronitrile

The synthesis of aminopentamide base begins with the precursor α,α-Diphenyl-γ-Dimethylaminovaleronitrile. wikipedia.org This synthesis shares similarities with the initial steps for producing methadone. wikipedia.org However, a key divergence in the final step leads to the formation of an amide rather than a ketone. wikipedia.orgwikipedia.org

A documented method involves refluxing α,α-Diphenyl-γ-Dimethylaminovaleronitrile with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in an ethanol (B145695) solvent for approximately 18 hours. chemicalbook.comvdoc.pubvdoc.pub This reaction facilitates the partial hydrolysis of the nitrile functional group. wikipedia.orgwikipedia.org

Intermediate Hydrolysis Steps

The reaction mixture from the initial step is processed to isolate the aminopentamide base. The mixture is cooled and then introduced into water. chemicalbook.comvdoc.pubvdoc.pub Neutralization is achieved through the addition of ammonium (B1175870) hydroxide, which causes the aminopentamide base to precipitate out of the solution as a heavy white solid. chemicalbook.comvdoc.pubvdoc.pub This solidifies upon standing, allowing for its separation by filtration. chemicalbook.comvdoc.pubvdoc.pub

Formation of Aminopentamide Sulfate (B86663) Salt

To enhance stability and solubility, the aminopentamide free base is converted into its hydrogen sulfate salt.

Sulfation Process and Controlled Conditions

The formation of aminopentamide sulfate is achieved by dissolving the purified aminopentamide base in a suitable solvent, such as isopropanol (B130326), and treating it with concentrated sulfuric acid. chemicalbook.com This is an exothermic reaction that requires careful control; the acid is added rapidly to the isopropanol solution, which is then heated until clear. chemicalbook.com Maintaining ambient temperature (25–30°C) during sulfation is crucial to prevent the formation of sulfonic acid byproducts, which can occur at temperatures above 40°C.

Purification Methodologies (e.g., Recrystallization)

Purification of the synthesized compounds is critical at multiple stages. The aminopentamide base, after its initial precipitation, is purified by recrystallization from isopropanol. chemicalbook.comvdoc.pubvdoc.pub In some procedures, as many as three recrystallizations are performed to achieve a product with a melting point between 177°C and 179°C. chemicalbook.comvdoc.pub

Following the sulfation reaction, the this compound is precipitated from the solution. This is often induced by adding a less polar solvent, such as anhydrous ethyl acetate, to the isopropanol mixture. chemicalbook.com The resulting white crystalline product is collected by filtration and dried under a vacuum over a desiccant like phosphorus pentoxide (P2O5). chemicalbook.com The final purification step ensures the removal of residual solvents and impurities. uspnf.com

Table 1: Synthesis and Purification Parameters

| Step | Reactants/Reagents | Solvent | Key Conditions | Purpose |

| Amide Formation | α,α-Diphenyl-γ-Dimethylaminovaleronitrile, Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Reflux for 18 hours | Convert nitrile to amide |

| Base Precipitation | Ammonium hydroxide | Water | Neutralization | Isolate aminopentamide base |

| Base Purification | Crude aminopentamide base | Isopropanol | Recrystallization (multiple) | Achieve high purity of the free base |

| Sulfation | Aminopentamide base, Concentrated sulfuric acid | Isopropanol | Rapid acid addition, heating, temp. control (25-30°C) | Form the hydrogen sulfate salt |

| Salt Precipitation | Sulfated mixture, Ethyl acetate | Isopropanol/Ethyl acetate | Cooling, addition of anti-solvent | Isolate the crystalline sulfate salt |

| Final Drying | Crystalline this compound | N/A | Vacuum over P2O5 | Remove residual solvents |

Advanced Structural Characterization

The definitive structure of aminopentamide hydrogen sulfate has been determined using advanced analytical methods, primarily synchrotron X-ray powder diffraction (XRPD) coupled with density functional theory (DFT) for optimization. researchgate.netosti.govcambridge.org

These studies have revealed that aminopentamide hydrogen sulfate crystallizes in the monoclinic space group P2₁/c. researchgate.netcambridge.org The crystal structure is characterized by distinct layers. The core of these layers is formed by hydrogen sulfate anions, which are linked into chains by strong, charge-assisted O–H⋯O hydrogen bonds. researchgate.netosti.govcambridge.org The aminopentamide cations are situated on the outside of these layers. researchgate.netosti.govcambridge.org

The cation and anion layers are held together by multiple hydrogen bonds. researchgate.netcambridge.org A discrete N–H⋯O hydrogen bond exists between the protonated dimethylammonium group of the cation and a sulfate anion. researchgate.netcambridge.org Additionally, the primary amide group of the cation forms two weaker hydrogen bonds to the anion. researchgate.netcambridge.org This intricate network of hydrogen bonds provides significant stability to the solid-state structure.

Table 2: Crystallographic Data for Aminopentamide Hydrogen Sulfate

| Parameter | Value | Source |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | researchgate.netcambridge.org |

| a | 17.62255(14) Å | researchgate.netcambridge.org |

| b | 6.35534(4) Å | researchgate.netcambridge.org |

| c | 17.82499(10) Å | researchgate.netcambridge.org |

| β | 96.4005(6)° | researchgate.netcambridge.org |

| Volume (V) | 1983.906(14) ų | researchgate.netcambridge.org |

| Z (Formula units per cell) | 4 | researchgate.netcambridge.org |

| Key Hydrogen Bond (anion-anion) | O–H⋯O (2.876 Å) | cambridge.org |

| Key Hydrogen Bond (cation-anion) | N–H⋯O (2.612 Å) | cambridge.org |

Crystal Structure Determination via X-ray Powder Diffraction

The crystal structure of aminopentamide hydrogen sulfate has been determined and refined using synchrotron X-ray powder diffraction data. cambridge.orgresearchgate.netosti.gov This high-resolution technique is instrumental in characterizing the crystalline phases of pharmaceutical compounds. The analysis of the powder pattern for aminopentamide hydrogen sulfate also indicated the presence of an unidentified impurity, which was indexed on a monoclinic unit cell. cambridge.orgresearchgate.net

Unit Cell Parameters and Space Group Analysis

Aminopentamide hydrogen sulfate crystallizes in the monoclinic space group P2₁/c. cambridge.orgosti.gov The unit cell parameters have been determined as follows:

a = 17.62255(14) Å

b = 6.35534(4) Å

c = 17.82499(10) Å

β = 96.4005(6)°

V = 1983.906(14) ų

Z = 4 cambridge.orgosti.gov

The structure is characterized by layers parallel to the bc-plane, with hydrogen sulfate anions located at the core and aminopentamide cations on the exterior. cambridge.orgresearchgate.netosti.gov

Table 1: Crystallographic Data for Aminopentamide Hydrogen Sulfate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.62255(14) |

| b (Å) | 6.35534(4) |

| c (Å) | 17.82499(10) |

| β (°) | 96.4005(6) |

| Volume (ų) | 1983.906(14) |

Analysis of Intermolecular Interactions

The crystal structure of aminopentamide hydrogen sulfate is stabilized by a network of intermolecular interactions, primarily hydrogen bonding and charge-assisted interactions. cambridge.orgresearchgate.netosti.gov

A strong charge-assisted O–H⋯O hydrogen bond is observed between the hydrogen sulfate anions (O49–H53⋯O52), linking them into chains parallel to the b-axis. cambridge.orgresearchgate.netosti.gov The aminopentamide cation forms a discrete N–H⋯O hydrogen bond with the anion. cambridge.orgresearchgate.netosti.gov Additionally, the amide group of the cation participates in two weaker discrete hydrogen bonds with the anion. cambridge.orgresearchgate.netosti.gov These three N–H⋯O hydrogen bonds collectively link the cations and anions into columns that are also parallel to the b-axis. cambridge.orgresearchgate.netosti.gov

The intermolecular energy is dominated by electrostatic attractions, which encompass these hydrogen bonds. cambridge.org Analysis of the Hirshfeld surface reveals that the only significant close contacts are associated with these hydrogen bonds. cambridge.org

Table 2: Key Intermolecular Hydrogen Bonds in Aminopentamide Hydrogen Sulfate

| Interaction Type | Participants |

|---|---|

| Charge-Assisted Hydrogen Bond | O49–H53⋯O52 (anion-anion) |

| Hydrogen Bond | N–H⋯O (cation-anion) |

Density Functional Theory (DFT) for Structural Optimization

Density Functional Theory (DFT) calculations have been employed to optimize the crystal structure of aminopentamide hydrogen sulfate. cambridge.orgosti.gov The root-mean-square Cartesian displacement between the Rietveld-refined structure and the DFT-optimized structure of the aminopentamide cation is 0.361 Å, which is considered to be within the acceptable range for correct structures. cambridge.org

DFT calculations were also used to analyze the hydrogen bonds within the structure. cambridge.org Furthermore, a conformational analysis using an MMFF force field indicated that the observed solid-state conformation of the aminopentamide cation is influenced by intermolecular interactions, as it is higher in energy than the calculated minimum-energy conformation. cambridge.org

Chemical Reactivity and Stability in Research Contexts

Oxidation and Reduction Reactions

Aminopentamide can undergo oxidation and reduction reactions. It can be oxidized by agents such as potassium permanganate (B83412) or hydrogen peroxide. smolecule.com Conversely, it can be reduced, for instance, by using lithium aluminum hydride. smolecule.comsmolecule.com

Substitution Reactions and Functional Group Exchange

Aminopentamide is capable of participating in substitution reactions, which involve the exchange of one functional group for another. smolecule.com

Stability under Varying pH Conditions

The stability of a pharmaceutical compound across a range of pH values is a critical factor in its development, formulation, and storage. For this compound, its stability is intrinsically linked to the chemical nature of its amide functional group, which is susceptible to hydrolysis under certain conditions.

Detailed research findings indicate that the stability of this compound is significantly influenced by the pH of the aqueous environment. As a sulfate salt, it is generally stable in mildly acidic to near-neutral conditions. However, it is prone to hydrolysis in strongly acidic or basic environments. This hydrolysis involves the cleavage of the amide bond. Under acidic conditions, this reaction typically yields a carboxylic acid and an ammonium salt. In alkaline conditions, the hydrolysis results in the formation of a carboxylate salt and ammonia.

According to the United States Pharmacopeia (USP), a solution of this compound (2.5 in 100) should exhibit a pH in the range of 1.2 to 3.0, suggesting that the compound is formulated and stable in a highly acidic environment. drugfuture.comscribd.com Furthermore, during its synthesis, a final neutralization step to a pH of 6.6 to 6.8 is employed to minimize impurities, which indicates a good stability profile in the near-neutral pH range.

Below is an illustrative data table that conceptualizes the expected stability profile of this compound under varying pH conditions based on typical amide hydrolysis behavior and available information.

| pH Condition | Description | Expected Stability | Primary Degradation Product |

|---|---|---|---|

| Strongly Acidic (pH 1-2) | Simulated gastric fluid, 0.1 M HCl | High | Minimal formation of 4-(dimethylamino)-2,2-diphenylpentanoic acid and ammonium sulfate |

| Weakly Acidic (pH 4-5) | Acetate buffer | Very High | Negligible degradation |

| Neutral (pH 6.8-7.4) | Phosphate buffered saline (PBS) | High | Very low levels of hydrolysis |

| Weakly Alkaline (pH 8-9) | Bicarbonate buffer | Moderate | Increased formation of 4-(dimethylamino)-2,2-diphenylpentanoate and ammonia |

| Strongly Alkaline (pH 12-13) | 0.1 M NaOH | Low | Significant formation of 4-(dimethylamino)-2,2-diphenylpentanoate and ammonia |

Molecular and Cellular Pharmacology of Aminopentamide Sulfate

Mechanism of Action as a Cholinergic Antagonist

Aminopentamide (B1200344) functions as a cholinergic blocking agent, exerting its effects by interfering with the action of acetylcholine (B1216132), a primary neurotransmitter of the parasympathetic nervous system. ncats.ioncats.ioncats.io

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). nih.govvulcanchem.comwikipedia.org This means it binds to the same sites on these receptors as the endogenous ligand, acetylcholine, but without activating them. By occupying these receptors, aminopentamide prevents acetylcholine from binding and initiating a cellular response. nih.govvetscraft.com This competitive inhibition is a hallmark of its mechanism, leading to a reduction in parasympathetic signaling. vulcanchem.com The action of aminopentamide is similar to that of atropine (B194438), another well-known muscarinic antagonist. ncats.ioncats.ioncats.io

Aminopentamide is classified as a non-selective muscarinic receptor antagonist, meaning it does not show a strong preference for any single subtype of the five muscarinic receptors (M1, M2, M3, M4, and M5). wikipedia.orgncats.iovulcanchem.comncats.io However, some evidence suggests a preferential targeting of the M3 subtype, which is highly expressed in smooth muscle and glandular tissues. vulcanchem.com While it is considered non-selective, its clinical effects are most pronounced in tissues rich in muscarinic receptors, such as the gastrointestinal tract. wikipedia.org In vitro binding assays have shown a Kᵢ (inhibitory constant) of 2.3 nM for aminopentamide at mAChRs in intestinal smooth muscle, indicating a high affinity for these receptors. vulcanchem.com The M1 receptors, found in the vestibular apparatus of cats, are also a target for aminopentamide, which may contribute to its efficacy in treating motion sickness in this species. merckvetmanual.com

By competitively binding to muscarinic receptors, aminopentamide directly inhibits the binding of acetylcholine. nih.govvetscraft.com This blockade prevents the conformational changes in the receptor that are necessary to activate intracellular signaling pathways. Muscarinic receptors are G-protein coupled receptors, and their activation by acetylcholine typically leads to a cascade of downstream events. Aminopentamide's antagonism prevents this G-protein activation and the subsequent cellular responses. wikipedia.orgncats.io

Cellular and Tissue-Level Pharmacological Effects

The antagonistic action of aminopentamide at muscarinic receptors translates into significant physiological effects, particularly on smooth muscle and glandular tissues.

A primary effect of aminopentamide is the relaxation of smooth muscle. In the gastrointestinal (GI) tract, it reduces the tone and amplitude of colonic contractions. ncats.ioncats.ioncats.iowedgewood.competplace.com This antispasmodic effect is more potent and longer-lasting than that of atropine. wikipedia.orgpetplace.com Studies have shown that aminopentamide can cause a 45–60% reduction in colonic contraction amplitude for 6–8 hours. vulcanchem.com It also reduces the basal tone of the pylorus and ileocecal valve by 40–50%. vulcanchem.com Beyond the GI tract, aminopentamide has been shown to affect ureteral smooth muscle. In vitro experiments using guinea pig ureters demonstrated that aminopentamide could reduce the frequency of contractions at a concentration of 0.00005 mg/ml and virtually stop them at 0.005 mg/ml. ncats.ioncats.ioncats.io

Table 1: Effect of Aminopentamide on Guinea Pig Ureteral Contractions (In Vitro)

| Aminopentamide Concentration (mg/ml) | Observed Effect on Ureteral Contractions |

| 0.00005 | Reduced frequency ncats.ioncats.ioncats.io |

| 0.005 | Virtually stopped ncats.ioncats.ioncats.io |

Cellular Responses to Muscarinic Receptor Blockade

The cellular consequences of muscarinic receptor blockade by aminopentamide sulfate (B86663) are most pronounced in smooth muscle and glandular tissues. Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine. sigmaaldrich.com The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium, which in smooth muscle results in contraction. sigmaaldrich.com The even-numbered receptors (M2, M4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity. sigmaaldrich.com

By acting as a non-selective muscarinic antagonist, aminopentamide sulfate inhibits these signaling pathways. ncats.io The primary cellular responses to this blockade include:

Reduced Smooth Muscle Contraction: In the gastrointestinal tract, blockade of M3 receptors on smooth muscle cells prevents the acetylcholine-induced increase in intracellular calcium, leading to muscle relaxation and a decrease in the amplitude and frequency of contractions. ncats.io This effect is particularly notable in the colon. ncats.iodrugs.com In vitro studies on guinea pig ureteral contractions demonstrated that a concentration of 0.00005 mg/mL of aminopentamide reduced the frequency of contractions, while a concentration of 0.005 mg/mL almost completely stopped them. ncats.ioncats.io

Decreased Glandular Secretion: Blockade of muscarinic receptors in salivary and gastric glands reduces the secretion of saliva and gastric acid, respectively. drugs.comwedgewood.com This contributes to the dryness of the mouth often observed as a side effect. drugs.com

Modulation of Gastric Motility: this compound causes a marked decrease in gastric motility, slowing the transit of contents through the gastrointestinal tract. ncats.iodrugs.comwedgewood.com

Comparative Pharmacology with Other Anticholinergic Agents

The pharmacological profile of this compound is often compared to that of atropine, the archetypal anticholinergic drug.

Comparison of Potency and Duration of Action (e.g., vs. Atropine)

This compound is reported to be more potent and have a longer duration of action than atropine in reducing the tone and amplitude of colonic contractions. ncats.iodrugs.competplace.com This enhanced potency and extended effect make it particularly effective for managing conditions involving visceral spasms. ncats.iodrugs.com

Table 1: Comparative Potency and Duration of Action

| Feature | This compound | Atropine |

| Potency in reducing colonic contractions | Higher | Lower |

| Duration of action in reducing colonic contractions | More extended | Less extended |

Differences in Tissue Specificity (e.g., Gastrointestinal Specificity)

A key difference between this compound and atropine lies in their relative tissue specificity. This compound exhibits a greater degree of specificity for the gastrointestinal tract. This targeted action results in fewer systemic side effects compared to atropine at similar dosages for controlling gastrointestinal issues. drugs.competplace.com Specifically, the mydriatic (pupil-dilating) and salivary-inhibiting effects of this compound are less intense than those produced by atropine. drugs.competplace.com

Table 2: Comparative Tissue Specificity

| Effect | This compound | Atropine |

| Gastrointestinal Effects | Strong | Strong |

| Mydriatic (Pupil Dilation) Effects | Less intense | More intense |

| Salivary Secretion Inhibition | Less intense | More intense |

Receptor Binding Profiles of Analogues

Information regarding the specific receptor binding profiles of this compound analogues is not extensively detailed in the provided search results. However, the general mechanism of action involves non-selective antagonism of muscarinic acetylcholine receptors. ncats.io The development of analogues often aims to enhance affinity for specific receptor subtypes to improve therapeutic efficacy and reduce adverse effects. For instance, in other areas of pharmacology, quantitative structure-affinity relationship (QSAR) studies are used to correlate physicochemical properties of drug analogues with their binding affinities at various receptors. nih.gov Such studies could, in principle, be applied to aminopentamide analogues to develop compounds with more selective actions on gastrointestinal muscarinic receptors.

Pharmacokinetics and Metabolism in Preclinical Models

Absorption and Distribution Studies in Animal Models

Plasma Concentration-Time Profile Analysis

No studies presenting the plasma concentration-time profile of aminopentamide (B1200344) sulfate (B86663) following administration in any preclinical animal model were identified in the public domain. Consequently, crucial pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not documented.

Tissue Distribution Patterns

There is a lack of available data from preclinical studies detailing the tissue distribution patterns of aminopentamide sulfate. Information regarding which tissues and organs the compound preferentially accumulates in after absorption is not publicly accessible.

Metabolic Pathways and Metabolite Identification

The specific metabolic fate of this compound in preclinical models remains largely uncharacterized in the available literature.

Role of Hepatic Metabolism (e.g., Liver Microsome Assays)

While it is generally understood that amide-containing compounds can undergo hepatic metabolism, specific data from liver microsome assays for this compound are not available. Such studies would be essential to determine the role of hepatic enzymes in its biotransformation and to estimate its intrinsic clearance.

Enzymatic Biotransformation

The specific enzymes involved in the biotransformation of this compound have not been identified in the reviewed literature. There is no information on whether it is a substrate for cytochrome P450 enzymes or other metabolic enzyme systems.

Excretion Pathways and Elimination Kinetics

Detailed information on the routes and rates of excretion of this compound and its potential metabolites from the body is not available. Studies quantifying its elimination in urine, feces, or bile in preclinical models have not been found in the public record. Therefore, its elimination half-life and clearance rates remain undocumented.

Renal and Fecal Elimination

The precise quantitative data detailing the proportional renal and fecal elimination of this compound in preclinical models is not extensively documented in publicly available scientific literature. As an anticholinergic agent, it is anticipated that aminopentamide and its metabolites are cleared from the body through both renal and fecal routes. The caution advised when administering the drug to animals with pre-existing kidney disease suggests that renal excretion is a notable pathway for the drug or its metabolites. wedgewood.com

The elimination of drugs via renal and fecal pathways is influenced by various factors including the drug's physicochemical properties, its metabolism, and the physiological characteristics of the animal species. funaab.edu.ng For a comprehensive understanding of aminopentamide's pharmacokinetics, dedicated excretion balance studies in target preclinical species such as dogs and cats would be necessary to quantify the amounts excreted in urine and feces.

Table 1: Comparative Excretion Data of Veterinary Drugs in Preclinical Models

| Drug | Animal Model | Renal Excretion (%) | Fecal Excretion (%) | Total Excretion (%) | Time Frame (hours) |

| Cisapride (B12094) | Dog | 25 | 72 | 97 | 96 |

| Acetaminophen (B1664979) | Dog & Cat | ~85 | - | ~85 | 24 |

Note: Data for this compound is not available. This table is for comparative purposes only.

Urinary Excretion Monitoring Methodologies (e.g., Microphase Extraction)

Monitoring the urinary excretion of drugs like aminopentamide is crucial for understanding their pharmacokinetic profile. A notable method for this purpose is multiple 'microphase' extraction . This technique is particularly advantageous for the rapid extraction and concentration of small quantities of lipophilic drugs from large volumes of biological fluids, such as urine, without the need for distillation.

The principle of microphase extraction involves the use of a small volume of an organic solvent that is immiscible with the aqueous biological fluid. The process typically includes the following steps:

Sample Preparation: A large volume of urine is collected from the preclinical model. The pH of the urine may be adjusted to optimize the partitioning of the drug into the organic phase.

Extraction: A small volume of a suitable organic solvent is added to the urine sample. The mixture is then vigorously agitated to maximize the surface area between the two phases, facilitating the transfer of the drug from the urine to the organic solvent.

Phase Separation: The mixture is then centrifuged to separate the organic 'microphase' from the much larger aqueous phase.

Concentration and Analysis: The small volume of the organic solvent, now containing the extracted drug, can be easily collected. This process effectively concentrates the drug. The resulting extract can then be analyzed using various analytical techniques, such as gas chromatography or high-performance liquid chromatography, to quantify the amount of aminopentamide excreted in the urine.

This methodology offers a simple, rapid, and efficient way to monitor urinary drug excretion in preclinical studies, providing valuable data for pharmacokinetic analysis.

Preclinical Pharmacological Activity in Animal Models

Effects on Gastrointestinal Motility in Research Animals

Reduction of Colonic Contractions

Studies in animal models, particularly canines, have shown that aminopentamide (B1200344) sulfate (B86663) effectively reduces the tone and amplitude of colonic contractions. wedgewood.comncats.iopetplace.com This antispasmodic effect is reported to be more potent and of a longer duration than that of atropine (B194438), a classic anticholinergic agent. petplace.com The reduction in colonic motility makes it a subject of interest for managing conditions associated with colonic spasms and hypermotility in veterinary research. smolecule.comencinopharmacy.com

Modulation of Gastric Emptying and Motility

Aminopentamide sulfate has been observed to cause a marked decrease in gastric motility in animal subjects. ncats.iopetplace.com This effect contributes to a delay in gastric emptying. wedgewood.com The modulation of gastric motility is a key aspect of its pharmacological profile, which is relevant in experimental models of vomiting and pylorospasm. encinopharmacy.com However, it is important to note that its effects can be counteracted by prokinetic agents like cisapride (B12094). ymaws.comavma.org

Studies on Smooth Muscle Spasms in Animal Models

As a potent antispasmodic, aminopentamide's primary action is the relaxation of smooth muscle. smolecule.comncats.io In various animal models, it has been shown to alleviate acute abdominal visceral spasms. ncats.ioencinopharmacy.com Research in guinea pigs, for instance, demonstrated that aminopentamide could reduce the frequency of ureteral contractions, and at higher concentrations, virtually stop them, highlighting its potent effect on smooth muscle. ncats.io This antispasmodic activity is central to its investigation for treating various gastrointestinal spastic states in animals. smolecule.com

Impact on Gastrointestinal Secretions and Acidity

Effects on Salivary and Other Glandular Secretions

While this compound does have an effect on salivary secretions, it is reported to be less intense compared to atropine. wedgewood.competplace.com This suggests a degree of relative selectivity for the gastrointestinal tract over salivary glands. wedgewood.com The study of drug effects on salivary glands is a complex area, with various animal models being used to understand the mechanisms of salivary secretion and dysfunction. nih.govmdpi.com The impact of anticholinergic drugs like amitriptyline (B1667244) on reducing saliva secretion has been documented in research, providing a comparative context for aminopentamide's effects. nih.gov

Table of Research Findings on this compound in Animal Models

| Pharmacological Effect | Animal Model(s) | Key Findings |

| Reduction of Colonic Contractions | Dogs | More potent and longer-lasting reduction in the tone and amplitude of colonic contractions compared to atropine. ncats.iopetplace.com |

| Modulation of Gastric Motility | Dogs | Marked decrease in gastric motility. ncats.io |

| Smooth Muscle Spasms | Guinea Pigs | Reduction and cessation of ureteral smooth muscle contractions. ncats.io |

| Gastric Secretion and Acidity | Dogs | Reduction in gastric secretion and acidity. wedgewood.comncats.iopetplace.com |

| Salivary Secretions | General (comparative) | Less intense salivary side effects compared to atropine. wedgewood.competplace.com |

Anti-emetic Mechanisms in Animal Studies

While this compound is used to control vomiting in animals, specific preclinical studies detailing its anti-emetic mechanisms are not widely available. The general understanding is that its effects are primarily due to its anticholinergic properties.

This compound is understood to exert its anti-emetic effect by blocking muscarinic cholinergic receptors within the gastrointestinal tract. This action is thought to interrupt the vagal afferent pathways that transmit emetic signals from the gut to the vomiting center in the brainstem. By reducing gastrointestinal motility and secretions, it alleviates local irritation and spasm that can trigger nausea and vomiting. wedgewood.com Some evidence suggests that for motion sickness, particularly in cats, aminopentamide may be effective due to the presence of M1 muscarinic receptors in the vestibular apparatus. msdvetmanual.com However, detailed studies in specific animal models of emesis that delineate the precise pathways modulated by this compound are not extensively documented in publicly accessible literature.

The primary anti-emetic action of this compound is considered to be peripheral, stemming from its blockade of muscarinic receptors on smooth muscle cells of the gastrointestinal tract. wedgewood.com This localized action within the gut reduces the intensity of visceral afferent signals to the central nervous system. In comparison to atropine, a classic anticholinergic drug, aminopentamide is reported to have a more specific action on the gastrointestinal tract with fewer systemic, centrally-mediated side effects such as pronounced mydriasis or tachycardia. wedgewood.com

While a central component to its anti-emetic action, particularly in motion sickness, is hypothesized, robust preclinical data differentiating and quantifying the central versus peripheral contributions are lacking. Studies that directly compare the central and peripheral anti-emetic effects of this compound in animal models have not been identified in the available literature.

Comparative Efficacy and Potency in Animal Studies

Quantitative data from preclinical studies, such as dose-response curves and receptor affinity constants for the anti-emetic effects of this compound, are not well-documented in the public domain.

Below is a hypothetical data table illustrating the kind of data that would be necessary for a thorough analysis.

Hypothetical Dose-Response Data for this compound in an Animal Model of Emesis

| Dose (mg/kg) | Number of Emetic Events (Mean ± SEM) | % Inhibition of Emesis |

|---|---|---|

| Vehicle Control | 10.2 ± 1.5 | 0% |

| 0.1 | 7.8 ± 1.2 | 23.5% |

| 0.5 | 4.1 ± 0.9 | 59.8% |

| 1.0 | 1.5 ± 0.5 | 85.3% |

| 2.0 | 0.8 ± 0.3 | 92.2% |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

A discussion on the discrepancies between in vitro and in vivo data for the anti-emetic activity of this compound is not possible due to the lack of available data for both types of studies. To conduct such an analysis, one would need in vitro data, such as receptor binding affinities (Ki) or functional inhibition in isolated tissues (IC₅₀), and compare it with in vivo efficacy data (ED₅₀) from animal models of vomiting. Factors that could contribute to discrepancies include drug metabolism, bioavailability, and the involvement of multiple pathways in the complex physiological process of emesis, which cannot be fully replicated in an in vitro setting.

Analytical Methodologies for Aminopentamide Sulfate Research

Quantitative Analysis Techniques

Quantitative analysis is critical for determining the concentration of aminopentamide (B1200344) sulfate (B86663), whether in a synthesized batch or a biological sample. High-Performance Liquid Chromatography and Mass Spectrometry are the cornerstone techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is an indispensable and routine technique for the quantitative analysis and purity assessment of aminopentamide sulfate. This method is adept at separating the primary compound from any impurities or degradation products that may be present in research and production batches.

A common approach involves reverse-phase HPLC (RP-HPLC) utilizing a C18 column. abap.co.inoamjms.eu The separation is typically achieved using a gradient elution system, for instance, with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like 0.1% trifluoroacetic acid. The method's precision is demonstrated by low relative standard deviation (RSD%) values in intra-day and inter-day assays. nih.gov

Table 1: Representative HPLC-UV Parameters for this compound Analysis

| Parameter | Typical Specification | Source(s) |

| Technique | Reverse-Phase HPLC (RP-HPLC) | abap.co.innih.gov |

| Stationary Phase | C18 Column (e.g., 250x4.6mm, 5µm) | abap.co.in |

| Mobile Phase | Acetonitrile and Water/Aqueous Buffer | oamjms.eunih.gov |

| Detector | UV Spectrophotometer | abap.co.inoamjms.eu |

| Wavelength | ~210-220 nm | abap.co.innih.gov |

| Flow Rate | 1.0 - 2.0 mL/min | abap.co.innih.gov |

For highly sensitive and selective assays, particularly within complex biological matrices like plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed. researchgate.net These methods are superior for detecting trace amounts of the compound, a common requirement in pharmacokinetic and metabolic studies. nih.gov

LC-MS/MS methods for aminopentamide have been developed using electrospray ionization (ESI) in positive mode. The high specificity is achieved through selected ion monitoring, where a specific precursor ion is fragmented to yield a characteristic product ion. nih.gov For aminopentamide, a precursor ion of m/z 309.2 fragments to a product ion of m/z 148.1. The use of isotopically labeled internal standards is a common practice to ensure the highest degree of quantitative accuracy. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are fundamental for the qualitative analysis of this compound, providing definitive confirmation of its molecular structure and functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to confirm the identity of this compound by detecting its characteristic functional groups. lgcstandards.com The FTIR spectrum provides a molecular "fingerprint," and for this compound, it is particularly useful for confirming the presence of the sulfate counter-ion, which exhibits a characteristic absorption band.

Table 2: Key Functional Group Vibrations for this compound in FTIR

| Functional Group | Approximate Wavenumber (cm⁻¹) | Significance | Source(s) |

| Sulfate (SO₄²⁻) | ~1100 | Confirms the presence of the sulfate salt. | |

| Amide C=O Stretch | 1650 - 1700 | Identifies the amide carbonyl group. | |

| N-H Stretch (Amide) | 3100 - 3500 | Indicates the N-H bonds of the primary amide. | |

| C-H Stretch (Aromatic) | 3000 - 3100 | Confirms the presence of the diphenyl groups. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous elucidation of molecular structure and the assessment of purity. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound. The data obtained provides detailed information about the connectivity and chemical environment of each atom within the molecule.

Analyses are often performed on high-field instruments (e.g., 400 MHz for ¹H NMR) using a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). lgcstandards.com The resulting spectra are used to confirm the synthesized product's identity and purity by comparing the observed chemical shifts and signal integrations to those of a reference standard. lgcstandards.com

Purity and Quality Control in Research Batches

Ensuring the purity and consistent quality of this compound is paramount for the validity and reproducibility of research findings. A combination of chromatographic and other analytical tests is used to control research batches.

HPLC is a primary method for determining the purity and assay of the final product, often with acceptance criteria defined by pharmacopeial standards. scribd.com For instance, a typical assay requirement is for the batch to contain between 95.0% and 103.0% of the active ingredient. scribd.com Purification is often achieved through methods like triple recrystallization from a solvent such as isopropanol (B130326), which can yield purities exceeding 98%.

Table 3: Quality Control Parameters for this compound Research Batches

| Test Parameter | Typical Specification | Significance | Source(s) |

| Assay | 95.0% - 103.0% | Ensures the batch contains the correct amount of the active compound. | scribd.com |

| Purity (by HPLC) | >98% | Quantifies the main compound relative to any impurities. | |

| Loss on Drying | Not more than 4.4% | Controls the amount of volatile matter (e.g., water or residual solvent). | scribd.com |

| Residue on Ignition | Not more than 0.5% | Limits the amount of inorganic impurities in the material. | scribd.com |

| pH (2.5 in 100 solution) | 1.2 - 3.0 | Defines the acidity of the compound in solution. | scribd.com |

Melting Point Determination

The melting point of a substance is a critical physical property used for identification and as an indicator of purity. For this compound, the reported melting point or range is a key parameter in its analysis.

Research Findings:

Different sources report slight variations in the melting point of this compound, which is common for chemical compounds. The United States Pharmacopeia (USP) specifies a melting range between 179°C and 186°C. scribd.comuspbpep.com Other scientific sources have reported melting points of 178-179°C lookchem.comchemicalbook.comchemicalbook.com and 177°C. chemicalbook.comscbt.com One recrystallization experiment noted a melting point of 177°C to 179°C. chemicalbook.com These slight differences can be attributed to the presence of impurities or variations in the crystalline structure.

| Source | Reported Melting Point (°C) | Citation |

|---|---|---|

| United States Pharmacopeia (USP) | 179-186 | scribd.comuspbpep.com |

| LookChem | 178-179 | lookchem.com |

| ChemicalBook | 178-179 | chemicalbook.com |

| ChemicalBook (recrystallized) | 177-179 | chemicalbook.com |

| Santa Cruz Biotechnology | 177 | scbt.com |

Sulfate Identification Tests

Confirming the presence of the sulfate ion is essential for the complete identification of this compound. Standard qualitative tests for sulfate are routinely employed for this purpose.

Research Findings:

The United States Pharmacopeia (USP) monograph for this compound explicitly states that the compound must meet the requirements of the general tests for sulfate, as outlined in USP chapter <191>. scribd.comuspbpep.com These tests typically involve the formation of a precipitate when a solution of the substance is treated with a barium chloride solution in an acidic medium. The formation of a white precipitate, which is insoluble in hydrochloric acid, confirms the presence of sulfate ions.

Chromatographic Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for detecting the presence of any related substances or degradation products.

Research Findings:

HPLC methods are widely used to validate the purity of this compound. For instance, a reverse-phase HPLC (RP-HPLC) method can be developed and validated for the determination of the compound. Such a method would typically use a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. researchgate.net The United States Pharmacopeia specifies an HPLC method for the assay of this compound tablets. This method utilizes a liquid chromatograph equipped with a 254-nm detector and a 3.9-mm × 30-cm column containing packing L1. The mobile phase is a mixture of sodium lauryl sulfate, glacial acetic acid, water, methanol, and acetonitrile. uspbpep.com The system suitability parameters, such as column efficiency and relative standard deviation for replicate injections, are also defined to ensure the reliability of the method. uspbpep.com Furthermore, a certificate of analysis for an this compound reference standard indicated that chromatographic purity was determined, and no significant amounts of residual solvents were detected. lgcstandards.com

| Parameter | USP Method for Tablets | General RP-HPLC | Citation |

|---|---|---|---|

| Column | 3.9-mm × 30-cm; packing L1 | C18 column | researchgate.netuspbpep.com |

| Detector | UV at 254 nm | PDA detector | researchgate.netuspbpep.com |

| Mobile Phase | Sodium lauryl sulfate, glacial acetic acid, water, methanol, and acetonitrile | Phosphate buffer and acetonitrile | researchgate.netuspbpep.com |

| Flow Rate | ~1 mL per minute | 1 ml/min | researchgate.netuspbpep.com |

Method Validation for Research Applications

For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. This ensures that the method is suitable for its intended use and consistently produces accurate and reproducible results.

Specificity and Sensitivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Sensitivity refers to the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Research Findings:

In the context of this compound, specificity of an HPLC method is demonstrated by the absence of interference from excipients or degradation products at the retention time of the main peak. researchgate.net For example, in the development of an HPLC method for a similar sulfate compound, specificity was determined by spiking the sample with major impurities and subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, and photolytic degradation. researchgate.net The method was considered specific if the degradation products did not interfere with the quantification of the parent drug. researchgate.net

For high sensitivity, especially in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed. For aminopentamide, this could involve using electrospray ionization (ESI) in the positive mode and monitoring specific precursor to product ion transitions. The use of an isotopically labeled internal standard can help to address matrix effects and improve the accuracy of quantification at low levels.

Accuracy and Precision

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Research Findings:

The accuracy of an analytical method is often determined by recovery studies. For instance, in an HPLC method for a related sulfate compound, accuracy was assessed by performing recovery studies at different concentration levels (e.g., from the limit of quantification to 250% of the target concentration), with recovery values between 95% and 105% being considered acceptable. researchgate.net

Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For an HPLC method, the precision is demonstrated by the relative standard deviation (RSD) of the results from repeated analyses. The United States Pharmacopeia specifies that for the assay of this compound tablets, the relative standard deviation for replicate injections should not be more than 2%. uspbpep.com Similarly, a validated RP-HPLC method for another compound reported a correlation coefficient greater than 0.999 for linearity, indicating good precision. researchgate.net

Interactions with Other Pharmacological Agents in Research Settings

Antagonistic Interactions with Prokinetic Agents (e.g., Cisapride (B12094), Metoclopramide)

Prokinetic agents are compounds that enhance coordinated gastrointestinal motility and transit. nih.govumn.edu Aminopentamide (B1200344) sulfate (B86663), by its very mechanism of action, directly opposes the effects of these agents. This antagonism is a key consideration in preclinical and pharmacological studies involving gastrointestinal function.

Aminopentamide sulfate exerts its effect by reducing the tone and amplitude of smooth muscle contractions in the gastrointestinal tract, which slows gut transit time. wedgewood.competplace.com Conversely, prokinetic agents like metoclopramide and cisapride are used to stimulate motility. msdvetmanual.comvin.com

Metoclopramide stimulates and coordinates motor activity in the esophagus, stomach, and duodenum, accelerating the gastric emptying of liquids. msdvetmanual.comtodaysveterinarypractice.com Cisapride stimulates motility from the stomach to the colon. msdvetmanual.comresearchgate.net When this compound is co-administered with these agents, its anticholinergic properties antagonize their prokinetic effects. wedgewood.comresearchgate.net Research indicates that the promotility action of metoclopramide is negated by anticholinergic drugs. msdvetmanual.com Similarly, the beneficial effects of cisapride on gastrointestinal transit would be compromised by the concurrent administration of this compound. researchgate.net This results in a diminished or nullified impact on gastrointestinal motility, a crucial factor in studies evaluating gastric emptying or intestinal transit.

Table 1: Opposing Effects on Gastrointestinal Motility

| Pharmacological Agent | Class | Primary Effect on GI Motility | Result of Interaction with Opposing Agent |

|---|---|---|---|

| This compound | Anticholinergic | Decreases Motility / Slows Transit wedgewood.competplace.com | Antagonism, leading to reduced or negated prokinetic effect. |

| Metoclopramide / Cisapride | Prokinetic | Increases Motility / Accelerates Transit msdvetmanual.comvin.com |

The antagonism between this compound and prokinetic agents is rooted in their opposing actions on the cholinergic nervous system, which plays a pivotal role in regulating gastrointestinal function. The neurotransmitter acetylcholine (B1216132) is a primary stimulant of gut motility and secretion. nih.gov

Prokinetic agents like metoclopramide and cisapride function, at least in part, by enhancing cholinergic activity. Metoclopramide increases the release of acetylcholine from neurons in the myenteric plexus and sensitizes smooth muscle muscarinic receptors to acetylcholine. msdvetmanual.com Cisapride also enhances the release of acetylcholine from postganglionic nerve endings within the myenteric plexus. msdvetmanual.com

This compound is a competitive antagonist of muscarinic acetylcholine receptors. petplace.compharmacytimes.com By blocking these receptors, it prevents acetylcholine from binding and initiating smooth muscle contraction and secretion. Therefore, when administered concurrently, this compound directly counteracts the foundational mechanism of these prokinetic drugs, leading to a pharmacodynamic antagonism at the level of the cholinergic synapse. msdvetmanual.com

Interactions with Other Anticholinergic Compounds

When this compound is administered with other drugs possessing anticholinergic properties (e.g., atropine (B194438), certain antihistamines, tricyclic antidepressants), the interaction is typically additive. pharmacytimes.compharmacytimes.com This pharmacodynamic interaction results from the combined blockade of muscarinic receptors, leading to an intensification of anticholinergic effects. pharmacytimes.comresearchgate.net In a research context, this can manifest as exaggerated physiological responses, including severe dry mouth (xerostomia), pronounced reduction in gut motility potentially leading to paralytic ileus, urinary retention, and central nervous system effects like sedation or confusion. pharmacytimes.compharmacytimes.comnih.gov The potential for these additive effects necessitates careful consideration in experimental designs to avoid unintended toxicity and confounding results. pharmacytimes.com

Potential for Pharmacodynamic Interactions in Animal Models

In animal models, the pharmacodynamic interactions of this compound are predictable based on its pharmacology.

With Prokinetics: In a canine model studying gastric emptying, pre-treatment with this compound would be expected to blunt or eliminate the accelerated transit times induced by metoclopramide or cisapride.

With Other Anticholinergics: Co-administration of this compound with another anticholinergic, such as atropine, in a rat model would likely result in a greater-than-additive decrease in salivary secretion or intestinal motility compared to either agent alone.

With Cholinergic Agonists: Conversely, an antagonistic interaction would be observed with cholinergic agonists (e.g., bethanechol). The effects of the agonist on smooth muscle contraction (e.g., bladder, gut) would be diminished or blocked by the receptor blockade caused by this compound.

These interactions are central to understanding the compound's complete pharmacological profile and are crucial for interpreting data from animal studies.

Table 2: Predicted Pharmacodynamic Interactions in Animal Models

| Interacting Agent Class | Example Agent | Nature of Interaction with this compound | Predicted Outcome in Animal Model |

|---|---|---|---|

| Prokinetic | Metoclopramide | Antagonistic | Inhibition of prokinetic-induced increase in gastric emptying. wedgewood.commsdvetmanual.com |

| Anticholinergic | Atropine | Additive | Exaggerated decrease in salivation and GI motility. pharmacytimes.compharmacytimes.com |

| Cholinergic Agonist | Bethanechol | Antagonistic | Blockade of agonist-induced smooth muscle contraction. |

Considerations for Co-administration in Research Protocols

When designing research protocols involving this compound, several considerations regarding co-administration are paramount:

Avoidance of Antagonists: If the study aims to evaluate prokinetic activity, concurrent administration of this compound or other anticholinergics should be avoided as it would confound the results. msdvetmanual.comresearchgate.net

Monitoring for Additive Effects: If this compound must be used with another anticholinergic drug, protocols should include specific monitoring for enhanced anticholinergic effects to ensure animal welfare and data integrity. pharmacytimes.com

Impact on Drug Absorption: By decreasing gastrointestinal motility, this compound can alter the rate and extent of absorption of other orally administered compounds. nih.gov This pharmacokinetic interaction must be considered, as it can affect the bioavailability of the co-administered drug. Research protocols may need to stagger administration times to mitigate this.

Clear Exclusion/Inclusion Criteria: Experimental designs should clearly define which concomitant medications are permissible and which are excluded to ensure that observed effects are attributable to the investigational agent and not to unintended drug interactions.

Emerging Research Directions and Future Perspectives

Investigation of Novel Aminopentamide (B1200344) Derivatives

The exploration of new chemical entities derived from the core structure of aminopentamide is a key area of future research. The primary goals are to enhance its therapeutic index by improving selectivity for specific muscarinic receptor subtypes and to refine its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Studies for Muscarinic Receptor Selectivity

Structure-activity relationship (SAR) studies are fundamental to designing next-generation compounds with greater specificity. For aminopentamide derivatives, these investigations would systematically modify its chemical structure to identify key molecular features that govern its binding affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). Based on general principles of muscarinic receptor pharmacology, SAR studies for novel aminopentamide analogues would likely focus on several key areas nih.govpharmacy180.com.

Key areas of focus for SAR studies include:

Modification of the Quaternary Ammonium (B1175870) Group: This group is often essential for binding to the receptor. Altering the size and lipophilicity of the substituents on the nitrogen atom can influence binding affinity and selectivity pharmacy180.com.

Alterations to the Ester Group: The ester linkage in many anticholinergics contributes to receptor binding. Replacing this group with more stable moieties like ethers or carbamates could alter both the compound's stability and its receptor interaction profile pharmacy180.com.

Modification of the Phenyl and Cyclopentyl Rings: The two bulky ring structures are critical for antagonistic activity. Introducing various substituents (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) at different positions on the phenyl ring could enhance selectivity. The shape and size of the cycloalkyl ring can also be modified to probe the steric requirements of the receptor's binding pocket nih.gov.

Table 1: Potential SAR Strategies for Aminopentamide Analogues

| Structural Moiety | Proposed Modification | Potential Impact on Pharmacological Profile |

|---|---|---|

| Phenyl Ring | Introduction of electron-withdrawing or donating groups | Alter receptor subtype selectivity (e.g., M1 vs. M3) and binding affinity. |

| Cyclopentyl Group | Variation of ring size (e.g., cyclobutyl, cyclohexyl) | Optimize fit within the receptor binding pocket, potentially enhancing potency. |

| Amide Linkage | Replacement with bioisosteres (e.g., ether, ketone) | Increase chemical stability and modify binding interactions. |

| Quaternary Amine | Alteration of N-substituents | Modulate potency and intrinsic activity. |

Synthesis of Modified Analogues for Enhanced Pharmacological Profiles

Building on SAR insights, the chemical synthesis of modified aminopentamide analogues aims to create compounds with superior therapeutic properties. The goal is to develop derivatives that might offer a longer duration of action, reduced central nervous system side effects, or enhanced tissue selectivity.

Strategies for synthesizing these enhanced analogues include:

Introduction of Chiral Centers: Creating stereoisomers of aminopentamide or its derivatives could lead to compounds with significantly different potencies and selectivities, as muscarinic receptors often exhibit stereoselectivity pharmacy180.com.

Cyclic Analogues: The transformation of the open-chain structure into more rigid cyclic analogues can lock the molecule into a specific conformation that may be more favorable for binding to a particular receptor subtype, thereby enhancing selectivity nih.gov.

Hybrid Compounds: The synthesis of hybrid molecules that combine the structural features of aminopentamide with those of other pharmacologically active agents could lead to compounds with dual modes of action or improved pharmacokinetic properties nih.gov.

Applications as a Research Tool in Cholinergic System Studies

Beyond its therapeutic use, aminopentamide sulfate (B86663) serves as a valuable pharmacological tool for investigating the complexities of the cholinergic nervous system. Its established antimuscarinic properties make it a useful agent for basic and preclinical research.

Probing Muscarinic Receptor Function in In Vitro Models

Aminopentamide sulfate can be used in isolated tissue and cell-based assays to characterize the role of muscarinic receptors in physiological processes. By selectively blocking muscarinic receptors, researchers can elucidate their function in various tissues. For instance, in isolated smooth muscle preparations from the bladder, gut, or trachea, aminopentamide can be used to antagonize contractions induced by cholinergic agonists, helping to determine the specific receptor subtypes (primarily M2 and M3) involved in smooth muscle motility nih.gov. Similarly, in studies using isolated atria, it can help dissect the M2 receptor's role in cardiac function nih.gov. The use of tissues from receptor knockout mice in conjunction with antagonists like aminopentamide provides unambiguous evidence for the roles of specific receptor subtypes nih.gov.

Table 2: Application of Aminopentamide in In Vitro Muscarinic Receptor Studies

| In Vitro Model | Target Tissue/Cells | Receptor Subtype(s) Probed | Research Question Addressed |

|---|---|---|---|

| Isolated Ileum Preparation | Intestinal Smooth Muscle | M3, M2 | Role of muscarinic receptors in gastrointestinal motility. |

| Spontaneously Beating Atria | Cardiac Myocytes | M2 | Contribution of muscarinic signaling to heart rate regulation. |

| Bladder Detrusor Strips | Bladder Smooth Muscle | M3, M2 | Mechanisms of cholinergic control in urinary function. |

| CHO Cell Lines | Stably expressing M1-M5 | M1-M5 | Determining the binding affinity and selectivity profile of novel compounds. |

Utilizing this compound for Pharmacological Profiling Studies

Pharmacological profiling involves systematically evaluating a new drug candidate across a wide range of biological targets to identify its primary mode of action and any potential off-target effects nih.gov. In this context, this compound can be used as a standard reference compound for antimuscarinic activity. When screening new chemical entities, comparing their effects on cholinergic assays to those produced by aminopentamide can help to quantify their muscarinic antagonist potency. This broad functional profiling is a critical component of preclinical safety assessment, helping to identify unintended pharmacological activities early in the drug development process nih.gov.

Advanced Methodological Approaches in Aminopentamide Research

The future of aminopentamide research will be significantly influenced by the adoption of advanced analytical and methodological techniques. These approaches promise to provide deeper insights into its mechanism of action, pharmacokinetics, and molecular interactions.

Modern analytical methods are crucial for all stages of pharmaceutical research and development ijpsjournal.com. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) offer high sensitivity and specificity for quantifying aminopentamide and its metabolites in complex biological matrices like plasma or tissue homogenates longdom.org. Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR), can provide detailed information about the three-dimensional structure of aminopentamide and its analogues, which is invaluable for SAR studies longdom.org.

Furthermore, the integration of computational approaches, such as molecular docking and artificial intelligence-driven models, can accelerate the discovery of novel derivatives. These in silico methods can predict the binding affinity and selectivity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thus saving time and resources longdom.org. The application of these advanced techniques will undoubtedly enhance the efficiency and precision of future aminopentamide research ijpsjournal.com.

Integration of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. mdpi.comfrontiersin.org These in silico approaches allow for the prediction of molecular properties, the simulation of drug-receptor interactions, and the elucidation of mechanisms of action at an atomic level.

For a compound like this compound, the integration of these computational methods could offer significant insights. Molecular dynamics simulations, for instance, could model the binding of aminopentamide to muscarinic receptors, providing a dynamic view of the interaction and potentially revealing subtle differences in its binding to various receptor subtypes. mdpi.com This understanding could guide the design of next-generation anticholinergics with enhanced selectivity and reduced side effects.

Furthermore, quantum mechanics-based methods could be employed to calculate the electronic properties of this compound, offering predictions about its reactivity and metabolic fate. mdpi.com While specific computational studies on this compound are not extensively documented in publicly available literature, the application of these techniques to the broader class of anticholinergic drugs is an active area of research.

Table 1: Potential Applications of Computational Chemistry in this compound Research

| Computational Technique | Potential Application for this compound |

| Molecular Docking | Predicting the binding affinity and orientation of aminopentamide at different muscarinic receptor subtypes. |

| Molecular Dynamics | Simulating the dynamic interactions between aminopentamide and its receptor to understand binding stability. |

| Quantum Mechanics | Calculating electronic properties to predict reactivity and potential metabolic pathways. |

| QSAR Modeling | Developing models to predict the activity of new aminopentamide analogs based on their chemical structure. |

This table is illustrative and outlines potential research applications.

Development of New Analytical Techniques for Trace Analysis

The ability to detect and quantify minute concentrations of drugs and their metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety of pharmaceutical products. The development of novel analytical techniques with high sensitivity and specificity is therefore a significant area of research.

For this compound, trace analysis is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While traditional methods like high-performance liquid chromatography (HPLC) are widely used, newer techniques offer enhanced capabilities. researchgate.net For instance, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide exceptional sensitivity and selectivity for the analysis of drugs in complex biological fluids like plasma and urine. nih.gov

The application of these advanced analytical methods would enable more precise pharmacokinetic modeling for this compound, particularly in studies involving low doses or in species where sample volumes are limited. Furthermore, the development of portable and rapid analytical devices could facilitate on-site monitoring in veterinary settings. nih.gov

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Analytical Technique | Advantages | Potential Application for this compound |

| HPLC | Robust, widely available | Routine quality control and quantification in formulations. |

| LC-MS | High sensitivity and selectivity | Trace level detection in biological samples for pharmacokinetic studies. |

| LC-MS/MS | Very high sensitivity and specificity | Metabolite identification and quantification in complex matrices. |

| Capillary Electrophoresis | High separation efficiency, small sample volume | Analysis in limited sample volumes, such as in small animal studies. |

This table is illustrative and compares the potential applications of different analytical techniques.

Unexplored Pharmacological Targets Beyond Muscarinic Receptors

This compound is primarily known for its action as a muscarinic antagonist, which underlies its therapeutic effects in managing gastrointestinal hypermotility. wedgewood.comnih.govnih.gov However, it is not uncommon for drugs to exhibit off-target effects or to interact with other receptors and cellular pathways. The exploration of these potential secondary pharmacological targets can lead to the discovery of new therapeutic indications or a better understanding of a drug's side effect profile.

Research into the broader pharmacological profile of this compound is an area ripe for investigation. Techniques such as receptor binding assays and functional cellular assays could be employed to screen for its activity against a wide panel of receptors, ion channels, and enzymes. While the primary action of aminopentamide is well-established at muscarinic receptors, its structural features could potentially allow for interactions with other G protein-coupled receptors (GPCRs) or other components of the cholinergic system.

A systematic investigation into the polypharmacology of this compound could uncover novel mechanisms of action and potentially repurpose this established drug for new therapeutic uses.

Challenges and Opportunities in Preclinical Development

Preclinical development is a critical phase in drug research, providing essential data on a compound's safety and efficacy before it can be considered for clinical use. nih.gov This stage involves a series of in vitro and in vivo studies to characterize the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Optimization of Pharmacokinetic Properties in Animal Models

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion, is a key determinant of its efficacy and dosing regimen. nih.gov Animal models play a crucial role in elucidating these properties and in optimizing them before human trials. nih.govnih.govmdpi.com

For this compound, particularly in its veterinary applications, understanding its pharmacokinetics in different target animal species is paramount. wedgewood.com Challenges in this area include species-specific differences in drug metabolism and clearance, which can affect the translation of data from one species to another. umich.edu